![molecular formula C21H27N5O B5524950 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)
4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
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Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds akin to 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine, often involves intricate reactions such as nucleophilic substitution and cyclization processes. For example, a study detailed the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives through nucleophilic substitution reaction, showcasing the chemical versatility and reactivity of pyrimidine derivatives in forming complex structures (Mallesha et al., 2012).
Molecular Structure Analysis
Research on compounds structurally related to 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine often reveals significant insights into their crystal and molecular structures. For instance, the study of the crystal and molecular structures of similar compounds showed that they crystallize in the monoclinic system, with their conformation strongly dependent on substituent effects, highlighting the impact of molecular modifications on the structural characteristics of pyrimidine derivatives (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Pyrimidine derivatives engage in a variety of chemical reactions, reflecting their chemical properties. For example, the synthesis and applications of labeled pyrimidine derivatives for mechanistic investigations highlight the compound’s reactivity and utility in exploring chemical reactions and mechanisms (Sako et al., 2000).
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Antiproliferative Activity : Research has explored the synthesis of pyrimidine derivatives, including compounds similar to 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine, for their antiproliferative effect against human cancer cell lines. One study found that certain derivatives showed good activity against multiple cancer cell lines, highlighting the potential for these compounds in cancer treatment research (Mallesha et al., 2012).
Crystal Structure Analysis : Another study focused on the crystal and molecular structures of related pyrimidine derivatives, providing insights into their conformation and potential interactions in biological systems (Karczmarzyk & Malinka, 2004).
Biological Activities
Antimicrobial and Antitubercular Applications : Some studies have synthesized and evaluated the antimicrobial activities of pyrimidine derivatives. These compounds exhibit significant antimicrobial properties, offering potential applications in treating bacterial and fungal infections (Patel et al., 2012). Additionally, derivatives of this class have been repositioned for neglected tropical diseases, such as visceral leishmaniasis, with some showing promising preclinical efficacy (Thompson et al., 2016).
properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-16-5-6-18(17(2)13-16)21(27)26-11-9-25(10-12-26)20-14-19(22-15-23-20)24-7-3-4-8-24/h5-6,13-15H,3-4,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWVKPDYIOHCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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